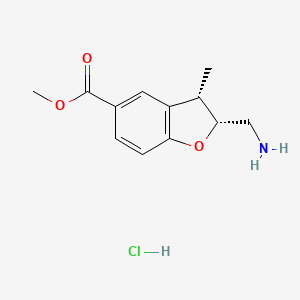

![molecular formula C9H18ClNO B2832798 Bicyclo[3.2.1]octane-1-methanol, 5-amino- CAS No. 1427704-93-5](/img/structure/B2832798.png)

Bicyclo[3.2.1]octane-1-methanol, 5-amino-

Descripción general

Descripción

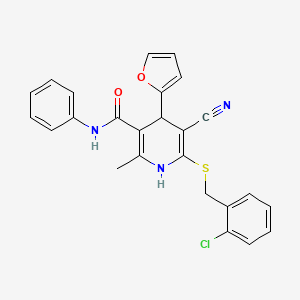

“Bicyclo[3.2.1]octane-1-methanol, 5-amino-” is a chemical compound that belongs to the class of organic compounds known as bicyclo[3.2.1]octanes . This class of compounds is characterized by a structure that includes a six-membered nitrogen heterocycle fused to a cyclopentane ring . The bicyclo[3.2.1]octane system is the basic framework of many important biologically active natural compounds, particularly tri- and tetracyclic sesqui- and diterpenes .

Synthesis Analysis

The synthesis of “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene and a cyclopropane ring opening . This process results in the formation of the bicyclic scaffold characteristic of this class of compounds .Molecular Structure Analysis

The molecular structure of “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring . The molecular formula is C8H14 and the molecular weight is 110.1968 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” include an intramolecular Diels-Alder reaction and a cyclopropane ring opening . These reactions result in the formation of the bicyclic scaffold characteristic of this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” include a molecular weight of 110.1968 . Further details about its physical and chemical properties are not available in the search results.Direcciones Futuras

The future directions for “Bicyclo[3.2.1]octane-1-methanol, 5-amino-” could involve further exploration of its synthesis methods and potential biological activities . Additionally, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

Propiedades

IUPAC Name |

(5-amino-1-bicyclo[3.2.1]octanyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c10-9-3-1-2-8(6-9,7-11)4-5-9/h11H,1-7,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSFHAFZKIHTRAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CCC(C1)(C2)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bicyclo[3.2.1]octane-1-methanol, 5-amino- | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[cyclohexyl(methyl)sulfamoyl]-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2832721.png)

![2-Methoxy-1-[(2-methoxynaphthalen-1-yl)disulfanyl]naphthalene](/img/structure/B2832723.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2832726.png)

![N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B2832733.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2832735.png)